Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-
Description
This compound is a benzoic acid derivative featuring an imidazolidin-2-one ring substituted at position 3 with a 4-(trifluoromethyl)phenyl group.
Properties
CAS No. |
651748-86-6 |
|---|---|
Molecular Formula |
C17H13F3N2O3 |
Molecular Weight |
350.29 g/mol |
IUPAC Name |
3-[2-oxo-3-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)12-4-6-13(7-5-12)21-8-9-22(16(21)25)14-3-1-2-11(10-14)15(23)24/h1-7,10H,8-9H2,(H,23,24) |
InChI Key |
VTSQYXBFFFKTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with pharmacological activity.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their modifications are summarized below:
Key Observations :
- Trifluoromethyl vs.
- Fluorine Substitution: Difluorophenyl (CAS 651749-07-4) and monofluorophenyl (CAS 651749-10-9) analogs exhibit graded electronic effects, influencing receptor binding and metabolic stability .
- Positional Isomerism : The 4-methoxy derivative (CAS 651748-93-5) demonstrates how substituent position alters physicochemical properties and target engagement .
Physicochemical Properties
Analysis :
- The 4-methoxy derivative (CAS 651748-93-5) has a higher polar surface area due to the methoxy group, which may improve solubility but reduce blood-brain barrier penetration .
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